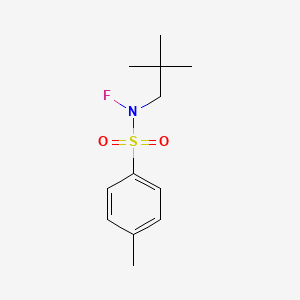

p-Tolyl-N-fluoro-N-neopentylsulfonamide

Cat. No. B8578625

M. Wt: 259.34 g/mol

InChI Key: COHNWDUZTLRGOG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04479901

Procedure details

N-Neopentyl-p-toluenesulfonamide (2.41 g, 10 mmole) was dissolved in 1:1 fluorotrichloromethanechloroform (450 mL) and the solution was cooled to -78° under nitrogen. Fluorine (approximately 15 mmole, 5% in nitrogen) was bubbled into the solution through a vibrating mixer shaft for 2 h. The cold reaction mixture was poured into aqueous 10% potassium bicarbonate solution (200 mL) and the layers were separated. The organic phase was washed with aqueous 10% sodium thiosulfate (200 mL) and saturated sodium chloride (200 mL) solutions and dried over anhydrous magnesium sulfate. Filtration and removal of solvent under reduced pressure left a solid. Purification of the solid by flash column chromatography (silica, 25% methylene chloride in hexane) yielded N-fluoro-N-neopentyl-p-toluene-sulfonamide as a solid (1.47 g, 57% yield). This material, and additional samples prepared by this procedure, were analyzed and provided the following results: mp 58°-62.5°; IR (KBr) γmax (cm-1) 3440 (b), 2980 (w), 1370 (m), 1175 (s), 734 (m); 1H NMR (80 MHz, CDCl3) δ1.00 (s, 9H, C(CH3)3), 2.50 (s, 3H, CH3), 3.00 (d, J=44 Hz, 2H, NCH2), 7.40 (d, J=8 Hz, 2H, aromatic), 7.83 (d, J=8 Hz, 2H, aromatic); 19F NMR (94.1 MHz, CDCl3) -36.88 (t, J=44 Hz, 1F, NF); HRMS calcd. for C12H18NO2SF: 259.1042; found: 259.1029.

Name

Fluorine

Quantity

15 mmol

Type

reactant

Reaction Step Two

Yield

57%

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:9])=[O:8])[C:2]([CH3:5])([CH3:4])[CH3:3].[F:17]F>C(=O)(O)[O-].[K+]>[F:17][N:6]([CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([CH3:16])=[CH:12][CH:11]=1)(=[O:8])=[O:9] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2.41 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)C

|

Step Two

|

Name

|

Fluorine

|

|

Quantity

|

15 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FF

|

Step Three

|

Name

|

|

|

Quantity

|

200 mL

|

|

Type

|

solvent

|

|

Smiles

|

C([O-])(O)=O.[K+]

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the solution was cooled to -78° under nitrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cold reaction mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic phase was washed with aqueous 10% sodium thiosulfate (200 mL) and saturated sodium chloride (200 mL) solutions

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration and removal of solvent under reduced pressure

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left a solid

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Purification of the solid by flash column chromatography (silica, 25% methylene chloride in hexane)

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FN(S(=O)(=O)C1=CC=C(C=C1)C)CC(C)(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.47 g | |

| YIELD: PERCENTYIELD | 57% | |

| YIELD: CALCULATEDPERCENTYIELD | 56.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |